molecular formula C12H11NO3 B1196971 3-(1H-indol-3-yl)-2-oxobutanoic acid

3-(1H-indol-3-yl)-2-oxobutanoic acid

Katalognummer: B1196971
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: VSANSNPZLCXLRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-indol-3-yl)-2-oxobutanoic acid is a compound that belongs to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-oxobutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole with a suitable keto acid in the presence of a catalyst. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indol-3-yl)-2-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives .

Wirkmechanismus

The mechanism of action of 3-(1H-indol-3-yl)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Additionally, the compound can interact with nucleic acids and proteins, affecting gene expression and protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-2-oxobutanoic acid stands out due to its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its ability to undergo various modifications makes it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

3-(1H-indol-3-yl)-2-oxobutanoic acid

InChI

InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)

InChI-Schlüssel

VSANSNPZLCXLRK-UHFFFAOYSA-N

SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O

Kanonische SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-indol-3-yl)-2-oxobutanoic acid
Reactant of Route 2
3-(1H-indol-3-yl)-2-oxobutanoic acid
Reactant of Route 3
3-(1H-indol-3-yl)-2-oxobutanoic acid
Reactant of Route 4
3-(1H-indol-3-yl)-2-oxobutanoic acid
Reactant of Route 5
3-(1H-indol-3-yl)-2-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1H-indol-3-yl)-2-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.